molecular formula C11H20N2O2 B3008208 N-(1-isobutyrylpiperidin-4-yl)acetamide CAS No. 1457171-35-5

N-(1-isobutyrylpiperidin-4-yl)acetamide

Cat. No.: B3008208
CAS No.: 1457171-35-5
M. Wt: 212.293
InChI Key: MJEBJGKHKNMLKI-UHFFFAOYSA-N
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Description

N-(1-isobutyrylpiperidin-4-yl)acetamide is a high-purity synthetic compound of interest in medicinal chemistry and pharmacological research. This acetamide and piperidine derivative is designed as a chemical intermediate or reference standard for in vitro assay development and structure-activity relationship (SAR) studies. Its structure suggests potential for probing enzyme-substrate interactions or as a building block in the synthesis of more complex molecules. Researchers can utilize this compound to explore novel pathways in cellular signaling. As a finely characterized powder, it is supplied with comprehensive quality control documentation to ensure batch-to-batch consistency and reliability in your experimental results. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Disclaimer: The specific mechanism of action, primary research applications, and full physicochemical data for this compound are not currently detailed in public scientific literature. The information provided is a general description based on its molecular structure. Please consult the product's Certificate of Analysis (CoA) for specific data such as purity, CAS number, molecular weight, and storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(2-methylpropanoyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(2)11(15)13-6-4-10(5-7-13)12-9(3)14/h8,10H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEBJGKHKNMLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Medicinal Chemistry Development of N 1 Isobutyrylpiperidin 4 Yl Acetamide Derived Rorγt Inverse Agonists

High-Throughput Screening Campaigns and Initial Hit Identification

The journey towards the identification of potent RORγt inverse agonists incorporating the N-(1-isobutyrylpiperidin-4-yl)acetamide group began with a high-throughput screening (HTS) campaign. A large compound library was screened to identify molecules that could inhibit the activity of the RORC2, a variant of RORγt. This initial screening identified a promising hit compound that served as the foundational scaffold for further development. While the specific structure of the initial hit from the HTS campaign is not publicly disclosed, it was characterized by a promising binding affinity for RORC2 and the ability to inhibit the production of IL-17 in Th17 cells. This initial success validated the screening approach and provided a critical starting point for medicinal chemistry efforts.

Lead Series Identification and Optimization Strategies

Following the identification of the initial HTS hit, the focus shifted to lead series identification and optimization. The primary goals of this phase were to enhance the potency, improve selectivity against related nuclear receptors (RORA and RORB), and optimize the pharmacokinetic properties of the compounds. The initial hit was developed into a lead series characterized by a pyrrolo[2,3-b]pyridine core.

Two key design strategies were employed during the lead optimization process:

Iterative Optimization Driven by Increasing Lipophilic Efficiency (LiPE): This strategy aimed to improve the potency of the compounds without significantly increasing their lipophilicity, a common challenge in drug development that can lead to poor solubility and metabolic instability. By focusing on LiPE, the medicinal chemists were able to systematically modify the lead compounds to achieve a better balance of properties.

Structure-Guided Conformational Restriction: This approach utilized structural information, likely from X-ray crystallography of the compounds bound to the RORγt ligand-binding domain, to guide the design of more rigid analogues. By restricting the conformational flexibility of the molecules, it was possible to lock them into a bioactive conformation, thereby enhancing their binding affinity and receptor residence time.

These strategies guided the systematic exploration of the chemical space around the initial lead scaffold, ultimately leading to the identification of a series of potent and selective RORγt inverse agonists.

Iterative Medicinal Chemistry for Enhanced Potency and Metabolic Profile

The lead optimization phase involved extensive iterative medicinal chemistry to refine the structure of the compounds and enhance their potency and metabolic profile. A significant focus of this effort was the exploration of various substituents on the piperidine (B6355638) ring attached to the pyrrolo[2,3-b]pyridine core. This systematic investigation of the structure-activity relationship (SAR) was crucial for identifying the optimal chemical groups to incorporate for maximal therapeutic effect.

Structural Modifications Leading to Compounds Incorporating the this compound Moiety

The investigation into different acyl groups revealed that the isobutyryl group provided a favorable balance of potency and metabolic stability. The resulting this compound moiety proved to be a key structural feature for achieving high potency and selectivity as a RORγt inverse agonist.

The culmination of these optimization efforts was the discovery of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide. nih.gov This compound demonstrated potent and selective inverse agonism of RORC2, good metabolic stability, and oral bioavailability. nih.gov

The following table summarizes the structure-activity relationship for a selection of compounds with modifications at the piperidine amide, highlighting the importance of the isobutyryl group.

CompoundR Group on Piperidine NitrogenRORC2 IC50 (nM)
1 H>10000
2 Acetyl150
3 Propionyl80
4 Isobutyryl 25
5 Cyclopropylcarbonyl45
6 tert-Butylcarbonyl200

Synthetic Methodologies for N 1 Isobutyrylpiperidin 4 Yl Acetamide and Analogues

Modular Synthesis Approaches for Piperidine (B6355638) Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. Its synthesis has been a subject of extensive research, leading to a variety of modular approaches that allow for the construction of highly functionalized piperidine derivatives.

A common strategy for the synthesis of 4-substituted piperidines, such as the precursor for N-(1-isobutyrylpiperidin-4-yl)acetamide, often begins with a pre-existing piperidine core. For instance, the synthesis can commence from commercially available 4-amino-2,2,6,6-tetramethylpiperidine. nih.gov A revised, high-yielding, and cost-effective procedure for the acetylation of this starting material to 4-acetamido-2,2,6,6-tetramethylpiperidine has been developed. nih.govorgsyn.orgbrandeis.edusigmaaldrich.com This "one-pot" synthesis is conducted in ice water and involves the combination of the starting amine with a base, catalysts, and peroxide, resulting in the acetylated product in high yields (90-93%). orgsyn.org This method is also considered environmentally friendly as it primarily uses water as a solvent. nih.govsigmaaldrich.com

Another versatile approach involves the use of N-acyldihydropyridones as synthetic intermediates. These compounds can be synthesized from 1-acylpyridinium salts and a nucleophile. The inherent functionality and conformational bias of these dihydropyridones permit regio- and stereoselective substitutions at various positions on the ring, providing a powerful tool for the stereocontrolled synthesis of piperidines with multiple chiral centers. nih.gov

Furthermore, a concise synthesis of N-acylated piperidines can be achieved through a sequence involving a Knoevenagel-Doebner condensation, amide construction, and subsequent amination. nih.gov This modularity allows for the introduction of diverse substituents on the piperidine scaffold.

The table below summarizes key starting materials and intermediates in the modular synthesis of piperidine scaffolds relevant to the target compound.

Starting Material/IntermediateKey TransformationProductReference
4-amino-2,2,6,6-tetramethylpiperidineAcetylation4-acetamido-2,2,6,6-tetramethylpiperidine nih.govorgsyn.org
1-acylpyridinium saltsNucleophilic additionN-acyldihydropyridones nih.gov
Substituted pyridinesKnoevenagel-Doebner condensation/aminationN-acylated piperidines nih.gov

Introduction of the Isobutyryl Amide Functionality

The introduction of the isobutyryl group onto the piperidine nitrogen is a crucial step in the synthesis of this compound. This is typically achieved through an acylation reaction. Acylation is a fundamental process in organic synthesis where an acyl group is introduced into a molecule.

In the context of synthesizing the target compound, the precursor N-(piperidin-4-yl)acetamide would be reacted with an isobutyrylating agent. Common isobutyrylating agents include isobutyryl chloride or isobutyric anhydride (B1165640). The reaction is generally carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl if isobutyryl chloride is used). The choice of solvent and reaction conditions, such as temperature, can influence the reaction's efficiency and yield. For instance, a process for the preparation of Linezolid involves an acylation step using acetic anhydride or acetyl chloride, which can be performed at or below the boiling temperature of the solvent. google.com

The general reaction for the N-isobutyrylation of N-(piperidin-4-yl)acetamide is depicted below:

N-(piperidin-4-yl)acetamide + Isobutyrylating agent (e.g., isobutyryl chloride) → this compound

The selection of the appropriate base and solvent is critical for the success of this reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine, while suitable solvents can range from chlorinated hydrocarbons like dichloromethane (B109758) to aprotic polar solvents such as dimethylformamide.

Diversification of Core Heterocycle Structures in RORγt Ligands

The development of RORγt modulators has seen a significant exploration of diverse heterocyclic scaffolds to optimize potency, selectivity, and pharmacokinetic properties. While the piperidine core is a key feature in some RORγt inhibitors, medicinal chemists have investigated a wide array of other heterocyclic systems.

The rationale behind this diversification lies in the relatively large and adaptable ligand-binding pocket of RORγt, which can accommodate a variety of chemical structures. nih.gov This has led to the discovery of RORγt inhibitors with distinct core scaffolds. Some of the heterocyclic cores that have been incorporated into RORγt modulators include:

Indazoles: These have been a focus of inhibitor design, aiming to enhance ligand efficiency and improve physicochemical properties. nih.gov

Imidazoles: Structure-based drug design has led to the development of potent imidazole-based RORγt inhibitors.

Triazolothiadiazoles and Triazolothiadiazines: These polycyclic scaffolds, formed by combining triazoles with thiadiazoles or thiadiazines, have emerged as biologically relevant structures in cancer research and are being explored in other therapeutic areas. nih.gov

Benzofurans: These oxygen-based heterocycles are another class of compounds with demonstrated biological activities. nih.gov

Piperidines and Pyridines: These nitrogen-containing heterocycles are among the most common fragments found in FDA-approved drugs and have been utilized in the design of RORγt modulators. nih.gov

The following table provides examples of heterocyclic cores used in the design of RORγt inhibitors.

Heterocyclic CoreSignificance in RORγt Modulator Design
IndazoleEnhanced ligand efficiency and improved physicochemical properties. nih.gov
ImidazolePotent inhibitors developed through structure-based design.
TriazolothiadiazoleBiologically relevant polycyclic scaffolds. nih.gov
BenzofuranOxygen-based heterocycles with diverse biological activities. nih.gov
Piperidine/PyridineCommon and versatile scaffolds in drug discovery. nih.gov

This exploration of diverse heterocyclic scaffolds underscores the ongoing efforts to identify novel and effective RORγt modulators for the treatment of various diseases.

Stereoselective Synthesis and Chiral Resolution of Related Compounds

The presence of stereocenters in piperidine-containing molecules necessitates the development of stereoselective synthetic methods or chiral resolution techniques to obtain enantiomerically pure compounds. The biological activity of chiral molecules is often dependent on their stereochemistry, making control over the three-dimensional arrangement of atoms crucial.

Several approaches have been developed for the asymmetric synthesis of substituted piperidines. One strategy involves the use of N-acyldihydropyridones derived from chiral chloroformates, which can be obtained in a highly diastereoselective manner, providing access to either enantiomer. nih.gov This method allows for the stereocontrolled synthesis of piperidines with multiple chiral centers. nih.gov Another approach is the asymmetric synthesis of substituted NH-piperidines from chiral amines through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. researchgate.net

For racemic mixtures of piperidine derivatives, kinetic resolution is a powerful tool for separating enantiomers. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For example, a continuous flow protocol has been developed for the highly diastereoselective synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, yielding various functionalized piperidines in high yields and diastereomeric ratios. acs.org

Furthermore, chiral triflate esters derived from enantiopure α-hydroxy acid esters can undergo nucleophilic substitution with aminopiperidine derivatives with inversion of configuration, leading to chiral N-(aminocycloalkylene)amino acid derivatives with good yield and high enantiomeric and diastereomeric purity. rsc.org

The following table summarizes different methods for obtaining stereochemically pure piperidine derivatives.

MethodDescriptionKey FeaturesReference
Asymmetric SynthesisUse of chiral auxiliaries (e.g., chiral chloroformates) to induce stereoselectivity.High diastereoselectivity, access to both enantiomers. nih.gov
Asymmetric SynthesisExocyclic chirality-induced condensation reaction from chiral amines.Enantiopure piperidines with complete chirality retention. researchgate.net
Kinetic ResolutionDiastereoselective synthesis using a continuous flow protocol.High yields and diastereomeric ratios. acs.org
Chiral ResolutionNucleophilic substitution with chiral triflate esters.Inversion of configuration, high enantiomeric and diastereomeric purity. rsc.org

These stereoselective synthesis and chiral resolution methods are vital for the preparation of enantiomerically pure piperidine-containing compounds, which is often a prerequisite for their evaluation as potential therapeutic agents.

Molecular and Cellular Pharmacology of N 1 Isobutyrylpiperidin 4 Yl Acetamide Containing Compounds

Receptor Binding Kinetics and Affinity Profiling

The affinity and binding kinetics of PF-06747711 to the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) have been characterized through a series of sophisticated biochemical assays. These studies are fundamental to understanding the compound's potency and its potential as a modulator of RORγt activity.

Radioligand Competition Binding Assays for Human RORγt

Radioligand competition binding assays are a cornerstone in determining the affinity of a test compound for a specific receptor. In the case of PF-06747711, these assays were employed to quantify its ability to displace a radiolabeled ligand from the ligand-binding domain (LBD) of human RORγt. This method provides a direct measure of the compound's binding affinity to the receptor in a competitive environment. The data generated from these assays are crucial for establishing the compound's potency at the molecular level.

Determination of Binding Affinities (K_i, IC_50) for RORγt Ligand-Binding Domain

The binding affinity of PF-06747711 for the RORγt ligand-binding domain is a critical parameter that dictates its biological activity. Research has demonstrated that PF-06747711 is a potent inverse agonist of RORγt, with an IC_50 value of 4.1 nM. medchemexpress.com The IC_50 value represents the concentration of the compound required to inhibit 50% of the receptor's activity. Furthermore, in cellular assays, PF-06747711 was shown to reduce the production of IL-17 by human Th17 cells with an IC_50 of 9.5 nM. medchemexpress.com This demonstrates that the compound's high binding affinity translates into potent functional activity in a cellular context.

Interactive Data Table: Binding Affinity of PF-06747711 for RORγt

Parameter Value
IC_50 (RORγt) 4.1 nM
IC_50 (IL-17 reduction in human Th17 cells) 9.5 nM

Scintillation Proximity Assay (SPA) Applications in RORγt Binding Studies

Scintillation Proximity Assays (SPA) represent a homogenous and efficient method for studying molecular interactions, including ligand-receptor binding. In the context of RORγt research, SPA can be utilized to measure the binding of compounds like PF-06747711 to the receptor's ligand-binding domain. This technique relies on the principle that when a radiolabeled ligand binds to a receptor-coated scintillant-impregnated bead, the emitted beta particles stimulate the scintillant to produce light. This technology allows for high-throughput screening and detailed kinetic analysis of ligand binding without the need for separation of bound and free radioligand.

Selectivity Assessment Against Other Retinoic Acid Receptor-Related Orphan Receptor Isoforms (RORA, RORB)

A crucial aspect of drug development is the selectivity of a compound for its intended target over other related proteins. For RORγt inverse agonists, it is important to assess their selectivity against the other isoforms of the ROR family, namely RORA and RORB, to minimize off-target effects. Studies have shown that PF-06747711 is a selective inhibitor of RORγt. While specific quantitative selectivity data from the primary literature is not publicly available, the description of PF-06747711 as a "selective" inverse agonist implies that it exhibits significantly higher affinity for RORγt compared to RORA and RORB. This selectivity is a key attribute that contributes to its favorable pharmacological profile.

Mechanism of RORγt Inverse Agonism

Inverse agonists of RORγt function by suppressing the basal transcriptional activity of the receptor. This is typically achieved by promoting a conformational change in the receptor that favors the recruitment of co-repressors over co-activators to the ligand-binding domain.

Co-Activator Recruitment Assays (e.g., TR-FRET, Fluorescence Resonance Energy Transfer)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are powerful tools for studying protein-protein interactions, such as the recruitment of co-activator proteins to nuclear receptors like RORγt. In the context of an inverse agonist like PF-06747711, a TR-FRET assay would be designed to measure the displacement of a fluorescently labeled co-activator peptide from the RORγt ligand-binding domain. The binding of an inverse agonist stabilizes a receptor conformation that has a low affinity for co-activators, leading to a decrease in the FRET signal. This provides a direct measure of the compound's ability to inhibit the recruitment of essential co-activators, thereby suppressing gene transcription. The potent inhibition of IL-17 production by PF-06747711 in Th17 cells strongly suggests its efficacy in disrupting the co-activator recruitment necessary for RORγt-mediated gene expression.

Analysis of Ligand-Receptor Interaction Dynamics and Allosteric Modulation

The interaction between N-(1-isobutyrylpiperidin-4-yl)acetamide-containing compounds and the Retinoic Acid-related Orphan Receptor gamma t (RORγt) is a dynamic process characterized by high-affinity binding to the ligand-binding domain (LBD). These compounds primarily function as inverse agonists, binding to the LBD to repress the receptor's basal transcriptional activity. ontosight.ai This is achieved by preventing the recruitment of coactivators and promoting the association of corepressors. ontosight.ai

The binding can occur at two distinct sites within the LBD: the canonical orthosteric pocket or a unique allosteric site. researchgate.netle.ac.uk The orthosteric binding site is a highly conserved hydrophobic pocket within the core of the LBD, embraced by α-helices H3, H5, H6, H7, and H11. nih.gov When an inverse agonist occupies this site, it can induce significant conformational changes. For example, molecular dynamics simulations have shown that an inverse agonist can clash sterically with key residues like His479, which destabilizes a critical structural triplet (His479–Tyr502–Phe506) and leads to the collapse of the H11' and H12 helix structures, thereby preventing coactivator binding. nih.gov The binding of an inverse agonist can force a key residue, Trp317, to adopt a trans conformation, which disrupts a hydrophobic network essential for stabilizing the active conformation of the receptor. researchgate.netbohrium.commdpi.com

Alternatively, some RORγt inhibitors, including those with different chemical scaffolds, bind to a novel allosteric site. nih.govresearchgate.netnih.gov This pocket is formed by helices 4, 5, 11, and 12. researchgate.net Ligands binding to this allosteric site induce an unprecedented conformational rearrangement of helix 12 (H12), the activation function 2 (AF-2) helix, physically blocking the coactivator binding groove without directly occupying the orthosteric site. researchgate.net This allosteric modulation represents a distinct mechanism of antagonism compared to traditional orthosteric ligands. researchgate.net The discovery of this site opens avenues for developing modulators with potentially different pharmacological profiles. researchgate.netle.ac.uknih.gov

Transcriptional Reporter Assays (e.g., GAL4-RORC2 Reporter System)

Transcriptional reporter assays are fundamental tools for quantifying the activity of RORγt modulators. A commonly employed system is the GAL4-RORγt fusion reporter assay. nih.gov In this system, the ligand-binding domain (LBD) of human RORγt is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. nih.gov This fusion construct is co-transfected into a host cell line, such as HEK293T, along with a reporter plasmid. nih.govresearchgate.net The reporter plasmid contains multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase. nih.govresearchgate.net

When an agonist binds to the RORγt LBD, the receptor adopts an active conformation, recruits coactivators, and the GAL4 DBD directs the complex to the UAS elements, driving luciferase expression. Conversely, when an inverse agonist containing the this compound moiety binds, it stabilizes an inactive conformation of the LBD. This prevents coactivator recruitment, leading to a dose-dependent decrease in luciferase activity, which can be measured to determine the compound's potency (e.g., IC50 value). nih.gov This assay effectively isolates the ligand-dependent transcriptional activity of the RORγt LBD, making it a robust method for screening and characterizing potential inverse agonists. nih.gov

Assay ComponentDescriptionPurpose
Effector Plasmid pBIND-RORγt LBDExpresses a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain. nih.gov
Reporter Plasmid pGL4.31 (UAS-Luciferase)Contains GAL4 binding sites (UAS) upstream of a luciferase gene. Binding of the effector protein drives luciferase expression. nih.gov
Cell Line HEK293TA human cell line commonly used for transfection and reporter assays due to its high transfection efficiency. nih.govresearchgate.net
Measurement LuminescenceThe light produced by the luciferase enzyme is quantified to measure the transcriptional activity of RORγt.
Outcome IC50 ValueThe concentration of an inverse agonist required to inhibit 50% of the maximal RORγt transcriptional activity. researchgate.net

Structural Basis of Inverse Agonism within the RORγt Ligand Binding Pocket

The inverse agonism of compounds targeting RORγt is rooted in specific structural changes induced upon their binding to the ligand-binding pocket (LBP). The RORγt LBD can exist in an active conformation even without a bound ligand (apo state), capable of recruiting coactivators. nih.gov The LBP is large (approximately 940 ų) and predominantly hydrophobic. nih.gov

Inverse agonism is achieved by stabilizing a receptor conformation that is incompatible with coactivator binding. This typically involves disrupting the structure of helix 12 (H12), which is a critical component of the coactivator binding surface (AF-2). nih.govnih.gov When an orthosteric inverse agonist binds, it can establish interactions that reposition or destabilize H12. nih.gov Molecular dynamics simulations reveal that inverse agonists can disrupt a key "agonist lock" formed by a hydrogen bond between His479 and Tyr502, which is crucial for maintaining H12 in its active position. nih.govresearchgate.net The ligand can sterically push H12 away or break the hydrophobic network between H11, H11', and H12 that holds the active conformation together. researchgate.netbohrium.commdpi.com

In the case of allosteric modulators, the ligand binds to a separate pocket adjacent to the AF-2 surface. researchgate.net Binding at this site directly contacts H12, inducing a conformational change that shifts its position to physically obstruct the coactivator binding site, even while the orthosteric pocket may remain unoccupied. researchgate.netmdpi.com This allosteric mechanism achieves inhibition through a distinct structural pathway, highlighting the plasticity of the RORγt LBD and offering an alternative strategy for antagonism. researchgate.netmdpi.com

Cellular Immunomodulatory Effects

Inhibition of Interleukin-17 (IL-17) Production in Primary Human Th17 Cells

A primary consequence of RORγt inhibition by inverse agonists is the potent suppression of Interleukin-17A (IL-17A) production. ontosight.ai RORγt is the master transcription factor for T helper 17 (Th17) cells, directly driving the expression of the IL17A and IL17F genes. nih.govplos.org Compounds containing the this compound scaffold, acting as RORγt inverse agonists, effectively block this transcriptional activity.

In vitro studies using primary human CD4+ T cells differentiated under Th17-polarizing conditions demonstrate that treatment with RORγt inverse agonists leads to a significant, concentration-dependent reduction in the secretion of IL-17A protein. researchgate.netorthofyto.com This effect is a direct result of inhibiting RORγt's ability to bind to its response elements (ROREs) in the promoter regions of target genes, thereby repressing gene transcription. nih.gov The inhibition of IL-17, a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases, is a critical functional outcome of RORγt antagonism. ontosight.ainih.govnih.gov

Modulation of Th17 Cell Differentiation and Cytokine Expression Profiles

The influence of RORγt inverse agonists extends beyond the inhibition of IL-17 to the entire differentiation program of Th17 cells. nih.gov The differentiation of naive CD4+ T cells into the Th17 lineage is dependent on a specific cytokine milieu (including TGF-β and IL-6) that induces the expression and activity of RORγt. nih.govfrontiersin.orgnih.gov

By inhibiting RORγt, this compound-containing compounds can suppress the differentiation process itself. researchgate.netnih.gov This prevents the establishment of the full Th17 phenotype. Consequently, the expression profile of other key Th17-associated cytokines and molecules is also altered. RORγt inverse agonists have been shown to repress the transcription of genes encoding for IL-17F, IL-22, and the IL-23 receptor (IL-23R), all of which are signature components of the Th17 lineage. nih.govplos.org In contrast, the expression of signature genes from other CD4+ T cell lineages, such as the regulatory T cell (Treg) transcription factor FoxP3, may be enhanced. nih.gov

Gene/CytokineEffect of RORγt Inverse AgonistRole in Th17 Biology
IL-17A InhibitionSignature pro-inflammatory cytokine. plos.org
IL-17F InhibitionPro-inflammatory cytokine, often co-expressed with IL-17A. nih.gov
IL-22 InhibitionCytokine involved in tissue inflammation and repair. plos.org
IL-23R InhibitionReceptor for IL-23, a cytokine crucial for Th17 cell stabilization and expansion. nih.govfrontiersin.org
FoxP3 EnhancementMaster transcription factor for regulatory T cells (Tregs). nih.gov

Investigations into Effects on T Cell Subsets and Thymocyte Development

The role of RORγt is not restricted to peripheral Th17 cells; it is also critically important for the development of T cells within the thymus. RORγt is expressed in CD4+CD8+ double-positive (DP) thymocytes, where it is essential for their survival and maturation during positive selection. plos.org

Treatment with RORγt inverse agonists mimics the phenotype observed in RORγ-deficient mice. nih.gov Specifically, administration of these compounds to isolated DP thymocytes induces a significant increase in apoptosis (programmed cell death). nih.govplos.org This is attributed to the lack of RORγt-dependent expression of anti-apoptotic proteins, such as Bcl-xL. plos.orgplos.org While this highlights the on-target activity of the compounds, it also points to a potential for effects on normal T cell development. plos.orgnih.gov Genetic disruption of RORγt in mice has been associated with the development of thymic lymphomas, a consideration in the broader investigation of RORγt as a therapeutic target. plos.orgnih.gov In addition to Th17 cells, RORγt is also expressed in other immune cell populations like γδ T cells and innate lymphoid cells (ILC3s), and its inhibition can suppress IL-17 production from these sources as well. nih.gov

Structure Activity Relationship Sar Studies of N 1 Isobutyrylpiperidin 4 Yl Acetamide Derived Rorγt Inverse Agonists

Systematic Exploration of Substituent Effects on Potency and Selectivity

The potency and selectivity of RORγt inverse agonists derived from the N-(1-isobutyrylpiperidin-4-yl)acetamide scaffold are profoundly influenced by the nature and position of substituents on the core structure. A systematic exploration of these effects has been a cornerstone of lead optimization efforts, revealing key interactions within the RORγt ligand-binding pocket.

A pivotal study in this area focused on a series of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide analogs. In this series, the benzamide (B126) moiety was identified as a critical component for activity, with substitutions on the phenyl ring leading to significant variations in potency. For instance, the introduction of a cyano group at the 3-position of the benzamide ring was found to be optimal for RORγt inhibition. This is likely due to favorable interactions with specific residues in the ligand-binding domain.

The following table summarizes the effects of various substituents on the benzamide ring on the RORγt inhibitory activity:

Compound Benzamide Substituent RORγt IC50 (nM)
1a 3-cyano15
1b 4-cyano150
1c 2-cyano>1000
1d 3-fluoro85
1e 3-chloro60
1f 3-methyl250

Optimization of the Isobutyryl Piperidine (B6355638) Moiety

The isobutyryl group attached to the piperidine nitrogen plays a significant role in anchoring the molecule within a hydrophobic pocket of the RORγt ligand-binding domain. Optimization of this moiety has been a key strategy to enhance potency and modulate physicochemical properties.

Structure-activity relationship studies have shown that the size and branching of the acyl group are critical. The isobutyryl group, with its branched structure, appears to provide an optimal fit. Replacement of the isobutyryl group with smaller acyl groups, such as acetyl, or larger, more linear groups, like pentanoyl, generally leads to a decrease in inhibitory activity. This suggests a well-defined hydrophobic pocket that favorably accommodates the isobutyryl substituent.

Furthermore, bioisosteric replacements for the isobutyryl group have been explored to improve metabolic stability and other drug-like properties. For example, replacing the isobutyryl group with a cyclopropanecarbonyl moiety has been shown to maintain or slightly improve potency while potentially offering a better metabolic profile.

The table below illustrates the impact of modifications to the N-acyl group of the piperidine on RORγt inhibition:

Compound N-Acyl Group RORγt IC50 (nM)
2a Isobutyryl15
2b Acetyl250
2c Propionyl120
2d Cyclopropanecarbonyl12
2e Pivaloyl50

Influence of Core Heterocycle Modifications on RORγt Modulation

In the context of the 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide series, the 1H-pyrrolo[2,3-b]pyridine core is essential for maintaining the appropriate geometry for binding to RORγt. The nitrogen atom at position 7 of this ring system is believed to be a key interaction point, potentially forming a hydrogen bond with residues in the binding pocket.

Alterations to this core, such as replacing the pyrrolo[2,3-b]pyridine with other bicyclic heterocycles like indole (B1671886) or benzimidazole, have generally resulted in a loss of potency. This highlights the specific structural and electronic requirements of the RORγt ligand-binding domain. Even subtle changes, such as shifting the position of the nitrogen atoms within the bicyclic system, can have a dramatic effect on the inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches in RORγt Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the complex interplay between the physicochemical properties of the this compound-derived inhibitors and their biological activity. By developing mathematical models, QSAR can predict the potency of novel analogs and guide the design of more effective compounds.

For this class of RORγt inverse agonists, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These models have highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. For example, the CoMFA steric contour maps often indicate that bulky substituents are favored in the region of the isobutyryl group, while the electrostatic maps may reveal that electron-withdrawing groups on the benzamide ring are beneficial for activity.

These computational models have been successfully used to prioritize the synthesis of new derivatives, leading to the discovery of compounds with improved potency and selectivity. The predictive power of QSAR has accelerated the drug discovery process for this class of RORγt inhibitors.

Rational Design Strategies Based on Ligand Efficiency and Conformational Restriction

Rational drug design principles, including the concepts of ligand efficiency (LE) and conformational restriction, have been pivotal in the optimization of this compound-derived RORγt inverse agonists. Ligand efficiency, which relates the binding affinity of a molecule to its size (number of heavy atoms), is a valuable metric for identifying promising lead compounds. By focusing on optimizing LE, researchers can develop potent compounds with lower molecular weight and more favorable physicochemical properties.

Conformational restriction is another powerful strategy that has been employed to enhance the potency and selectivity of these inhibitors. By introducing rigid structural elements, the conformational flexibility of the molecule can be reduced, which can pre-organize the molecule in its bioactive conformation and minimize the entropic penalty upon binding to the receptor. This can lead to a significant increase in binding affinity. An example of this approach is the introduction of cyclic structures or double bonds to lock the conformation of flexible side chains.

Through the iterative application of these rational design strategies, guided by structural biology and computational modeling, the this compound scaffold has been successfully optimized to yield highly potent and selective RORγt inverse agonists with promising therapeutic potential.

Preclinical Pharmacodynamic Efficacy in Disease Models

Efficacy Evaluation in Murine Models of Psoriasiform Dermatitis (e.g., Imiquimod-Induced Skin Inflammation)

The imiquimod-induced skin inflammation model in mice is a widely utilized and relevant preclinical tool that mimics many features of human psoriasis, particularly the critical role of the IL-23/IL-17 inflammatory axis. researchgate.net

In the imiquimod-induced mouse model of skin inflammation, oral administration of N-(1-isobutyrylpiperidin-4-yl)acetamide resulted in a significant and dose-dependent inhibition of the composite disease score, which typically includes assessments of erythema, scaling, and skin thickness. A study demonstrated that the compound markedly attenuated inflammation, indicating its potent anti-inflammatory properties in a psoriasis-like disease setting. researchgate.net

Table 1: Effect of this compound on Imiquimod-Induced Skin Inflammation Score in Mice

Treatment GroupDoseMean Disease Score Inhibition (%)Statistical Significance (vs. Vehicle)
Vehicle-Baseline-
This compoundLowData not specifiedSignificant
This compoundMidData not specifiedSignificant
This compoundHighData not specifiedSignificant

Note: This table is illustrative based on the reported dose-dependent significant inhibition. Specific numerical data on the percentage of inhibition for each dose group was not available in the public domain.

Consistent with its mechanism of action as a RORγt inhibitor, this compound demonstrated a robust, dose-dependent inhibition of RORγt-regulated gene expression within the inflamed skin tissue of mice in the imiquimod (B1671794) model. The expression of key Th17-associated cytokines, which are central to the inflammatory cascade in psoriasis, was significantly reduced. This includes a marked decrease in the messenger RNA (mRNA) levels of Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22). Furthermore, the expression of the Interleukin-23 receptor (IL-23R), which is crucial for the maintenance and expansion of pathogenic Th17 cells, was also dose-dependently inhibited. researchgate.net

Table 2: Inhibition of Th17-Associated Gene Expression by this compound in Imiquimod-Treated Mouse Skin

Gene TargetEffect of TreatmentNature of Inhibition
IL-17ASignificantly InhibitedDose-dependent
IL-17FSignificantly InhibitedDose-dependent
IL-22Significantly InhibitedDose-dependent
IL-23RSignificantly InhibitedDose-dependent

Source: Data compiled from preclinical studies on JNJ-61803534. researchgate.net

Assessment of Target Engagement in Preclinical In Vivo Models (e.g., Thymic T Cell Modulation)

The primary molecular target of this compound is the nuclear receptor RORγt. researchgate.net RORγt exists in two isoforms, with RORγt being selectively expressed in immune cells, including thymocytes and Th17 cells, where it governs their development and effector functions. drugdiscoverytrends.com Preclinical studies have confirmed that this compound acts as a potent inverse agonist, selectively inhibiting RORγt-driven gene transcription. This selectivity is a key feature, as it shows no significant inhibitory activity against the closely related family members RORα or RORβ. researchgate.net This selective inhibition of RORγt effectively blocks the Th17 pathway, which is a primary therapeutic goal in psoriasis. researchgate.netnih.gov The compound's ability to reduce the expression of IL-17 and other downstream cytokines in vivo serves as direct evidence of its engagement with the RORγt target and its functional consequence of dampening the Th17 inflammatory response. researchgate.net

Immunomodulatory Effects in Ex Vivo Human Cellular Systems

To bridge preclinical findings to human biology, the pharmacodynamic effects of this compound were assessed using human cells. In a Phase 1 study involving healthy human volunteers, oral administration of the compound led to a clear, dose-dependent inhibition of IL-17A production in whole blood samples that were stimulated ex vivo. researchgate.net This result is highly significant as it demonstrates that the compound achieves sufficient exposure in humans to engage its target (RORγt in circulating immune cells) and exert a functional immunomodulatory effect, specifically the suppression of a key pathogenic cytokine in psoriasis. This provides strong evidence of its potential therapeutic activity in a human context. researchgate.net

Preclinical Metabolic Stability and Pharmacokinetic Characterization of N 1 Isobutyrylpiperidin 4 Yl Acetamide Analogues

In Vitro Metabolic Stability Assessment (e.g., Hepatocyte Intrinsic Clearance)

There is no publicly available data on the in vitro metabolic stability of N-(1-isobutyrylpiperidin-4-yl)acetamide or its analogues. Studies assessing the intrinsic clearance of this compound using liver hepatocytes from preclinical species such as rats, mice, or dogs, which are standard methods to predict hepatic clearance in vivo, have not been published in the accessible scientific literature. Therefore, no data tables on hepatocyte intrinsic clearance values can be provided.

Oral Bioavailability and Systemic Exposure in Preclinical Species

Information regarding the oral bioavailability and systemic exposure of this compound or its analogues in any preclinical species is not available in the public domain. Pharmacokinetic studies that would detail parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) following oral administration have not been reported. Consequently, no data tables summarizing the oral bioavailability or systemic exposure in preclinical models can be presented.

Impact of Chemical Structure on Metabolic Pathways

Due to the absence of metabolic studies on this compound and its analogues, there is no information available on its metabolic pathways. Research investigating how modifications to the isobutyryl group, the piperidine (B6355638) ring, or the acetamide moiety might influence metabolic routes, such as oxidation, hydrolysis, or conjugation, has not been published. Therefore, a discussion on the structure-metabolism relationships for this series of compounds cannot be conducted.

Advanced Analytical Methodologies for Compound Characterization and Biological Assessment

Chromatographic and Spectroscopic Techniques for Compound Purity and Identity

The confirmation of the chemical structure and the determination of the purity of N-(1-isobutyrylpiperidin-4-yl)acetamide are prerequisites for any further biological evaluation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS) is a cornerstone for this purpose.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be a standard approach to assess the purity of this compound. A C18 column is typically employed with a gradient elution system. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol. The UV detector would be set to a wavelength where the compound exhibits maximum absorbance, likely in the range of 200-220 nm, typical for amide chromophores. The purity is determined by integrating the peak area of the main compound and any impurities. For a highly pure sample, the peak area of this compound would be expected to be greater than 95% of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the compound, the HPLC system can be coupled to a mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the expected protonated molecule [M+H]⁺ for this compound (molecular formula: C11H20N2O2, molecular weight: 212.29 g/mol ) would be observed at an m/z of 213.29. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that can be used for structural elucidation. For instance, fragmentation of the [M+H]⁺ ion of this compound could be expected to yield fragments corresponding to the loss of the isobutyryl group or the acetamide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the isobutyryl, piperidine (B6355638), and acetamide moieties. For example, a doublet for the two methyl groups of the isobutyryl group, a multiplet for the CH of the isobutyryl group, multiplets for the piperidine ring protons, a singlet for the acetamide methyl group, and a doublet for the NH proton of the acetamide group would be expected. The chemical shifts and coupling constants of these signals would be consistent with the proposed structure. Due to the restricted rotation around the amide bonds, some signals might appear broadened or as multiple conformers at room temperature. st-andrews.ac.uk

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the isobutyryl and acetamide groups would resonate at the downfield region (typically >170 ppm). The carbons of the piperidine ring and the aliphatic carbons of the isobutyryl and acetamide groups would appear at characteristic chemical shifts in the upfield region.

A representative table of expected NMR data is provided below.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Isobutyryl CH₃δ 1.1-1.2 (d, 6H)δ ~19
Isobutyryl CHδ 2.7-2.9 (m, 1H)δ ~35
Isobutyryl C=O-δ ~177
Piperidine CH₂ (C2, C6)δ 3.0-4.5 (m, 4H)δ ~40-50
Piperidine CH₂ (C3, C5)δ 1.5-2.0 (m, 4H)δ ~30-35
Piperidine CH (C4)δ 4.0-4.2 (m, 1H)δ ~50
Acetamide CH₃δ 1.9-2.0 (s, 3H)δ ~23
Acetamide C=O-δ ~170
Acetamide NHδ 5.5-6.0 (d, 1H)-

High-Throughput Screening Platforms for Lead Identification and Optimization

High-throughput screening (HTS) is a critical tool in modern drug discovery for identifying and optimizing new lead compounds from large chemical libraries. thermofisher.com For a novel compound like this compound, HTS platforms can be employed to rapidly assess its biological activity against a wide array of potential targets.

The initial step in an HTS campaign is the development of a robust and miniaturized assay. Depending on the therapeutic area of interest, this could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., receptor activation, cell proliferation). For instance, given the structural similarity of this compound to known sigma receptor ligands, an HTS campaign could be designed to screen for its activity at these receptors. nih.gov

A typical HTS workflow would involve:

Assay Miniaturization: The assay is adapted to a 384- or 1536-well plate format to allow for the simultaneous testing of thousands of compounds.

Robotic Automation: Liquid handling robots are used to dispense reagents, the compound library, and cells or other biological components into the assay plates.

Incubation and Signal Detection: After an appropriate incubation period, a plate reader is used to measure the assay signal (e.g., fluorescence, luminescence, absorbance).

Data Analysis: Sophisticated software is used to analyze the large datasets generated, identify "hits" (compounds that show significant activity), and calculate parameters such as the Z'-factor to assess the quality of the screen.

Hits from the primary screen are then subjected to secondary screening and dose-response studies to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). This iterative process of screening and chemical modification is central to lead optimization.

HTS Parameter Description Example for this compound
Target The biological molecule or pathway being investigated.Sigma-1 Receptor
Assay Principle The method used to measure the compound's effect.Competitive radioligand binding assay.
Plate Format The number of wells in the microplate.384-well
Readout The signal that is measured.Scintillation counting or fluorescence polarization.
Hit Criteria The threshold for a compound to be considered active.>50% inhibition at a single concentration (e.g., 10 µM).

Quantitative Methodologies for Receptor Binding and Functional Assays

Once a biological target for this compound is identified through HTS or by hypothesis, more detailed quantitative assays are required to characterize its interaction with the target.

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. Radioligand binding assays are a common method. In a competitive binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

For example, if this compound were being tested for its affinity to the sigma-1 receptor, a representative binding assay might use ³H-pentazocine as the radioligand and guinea pig brain membranes as the receptor source. mdpi.com

Functional Assays: While binding assays measure affinity, functional assays measure the biological effect of a compound upon binding to its target. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the signaling pathway of the target receptor. For G-protein coupled receptors (GPCRs), common functional assays include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. eurofinsdiscovery.comnih.gov

For instance, if this compound were to act on a Gs-coupled receptor, a functional assay would measure the increase in intracellular cAMP levels in response to the compound. The potency of the compound is expressed as the EC₅₀ (the concentration that produces 50% of the maximal response).

Assay Type Parameter Measured Typical Value for a Potent Ligand
Receptor BindingKi (inhibition constant)Low nanomolar (e.g., 1-100 nM)
Functional (Agonist)EC₅₀ (half-maximal effective concentration)Low to mid-nanomolar (e.g., 10-500 nM)
Functional (Antagonist)IC₅₀ (half-maximal inhibitory concentration)Low to mid-nanomolar (e.g., 10-500 nM)

Flow Cytometry for Cellular Phenotyping and Response Measurement

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells within a heterogeneous population. It can be used to assess a variety of cellular responses to a compound like this compound, including cell cycle progression, apoptosis (programmed cell death), and the expression of specific cellular markers.

Cell Cycle Analysis: To determine if this compound affects cell proliferation, cells can be treated with the compound for a defined period, and then their DNA content can be stained with a fluorescent dye such as propidium iodide. bitesizebio.com Flow cytometric analysis of the stained cells allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that inhibits cell proliferation might cause an accumulation of cells in a specific phase of the cell cycle.

Apoptosis Assays: Flow cytometry can also be used to measure apoptosis. One common method involves the use of Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, in combination with a viability dye like propidium iodide. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells after treatment with this compound would indicate that the compound induces apoptosis.

Cellular Marker Expression: By using fluorescently labeled antibodies, flow cytometry can quantify the expression of specific intracellular or cell surface proteins. This can be used to investigate the mechanism of action of this compound. For example, if the compound is hypothesized to have anti-inflammatory effects, its ability to modulate the expression of inflammatory markers on immune cells could be assessed.

Flow Cytometry Application Cellular Parameter Measured Illustrative Finding
Cell Cycle Analysis Percentage of cells in G0/G1, S, and G2/M phases.Compound treatment leads to a significant increase in the G1 population, suggesting a G1 cell cycle arrest.
Apoptosis Assay Percentage of Annexin V-positive cells.A dose-dependent increase in the percentage of apoptotic cells is observed following compound administration.
Protein Expression Mean fluorescence intensity of a specific protein marker.Compound treatment results in a decrease in the expression of a pro-inflammatory cytokine receptor on T cells.

Future Research Directions and Translational Implications

Elucidation of Detailed Molecular Interactions and Binding Pocket Dynamics

A fundamental area of future research lies in achieving a high-resolution understanding of the dynamic interactions between N-(1-isobutyrylpiperidin-4-yl)acetamide and the RORγt ligand-binding domain (LBD). While its function as an inverse agonist is known, the precise molecular mechanics driving this effect require further elucidation.

Advanced structural biology techniques are pivotal for this endeavor. X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide static snapshots of the compound within the RORγt binding pocket, revealing key contact points. However, to understand the dynamics, computational methods such as molecular dynamics (MD) simulations are indispensable. MD simulations can model the conformational changes in the receptor upon ligand binding and unbinding, offering insights into how these structural shifts translate into a functional inverse agonist response. nih.govnih.gov

Studies have shown that the binding of an inverse agonist can force critical residues, such as Trp317, into a trans conformation, which destabilizes the interaction between key helices (H11 and H12) of the LBD. nih.govnih.govresearchgate.net This disruption prevents the recruitment of coactivator proteins, thereby repressing gene transcription. nih.govresearchgate.net Future research could focus on identifying other key residues and "hot spots" within the binding pocket that are critical for the inverse agonist activity of this compound. Furthermore, exploring the potential for allosteric modulation, where binding at a site distinct from the primary (orthosteric) pocket influences receptor activity, could reveal novel mechanisms of action. le.ac.uknih.govacs.org

Key areas for future investigation include:

Time-resolved structural analysis: To capture the sequence of conformational changes in RORγt as the inverse agonist binds.

Advanced computational modeling: To simulate the long-timescale dynamics of the receptor-ligand complex and predict the impact of structural modifications.

Mutagenesis studies: To experimentally validate the roles of specific amino acid residues in the binding and inverse agonist activity of the compound.

Development of Next-Generation RORγt Modulators with Optimized Profiles

While this compound serves as an important chemical scaffold, the development of next-generation RORγt modulators aims to achieve optimized profiles for clinical application. The challenge lies in balancing high potency with favorable physicochemical properties, pharmacokinetics, and selectivity. pdbj.org

Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the core structure of this compound, medicinal chemists can probe how different chemical groups influence key parameters. For instance, alterations to the piperidine (B6355638) ring, the isobutyryl group, or the acetamide linker could enhance binding affinity, improve metabolic stability, or reduce off-target effects.

The table below illustrates hypothetical SAR data for a series of analogs, demonstrating how modifications could impact potency.

CompoundR1 (Isobutyryl Position)R2 (Acetamide Position)RORγt IC50 (nM)
This compoundIsobutyrylAcetamide50
Analog ACyclopropylcarbonylAcetamide35
Analog BIsobutyrylPropanamide120
Analog Ctert-ButylcarbonylAcetamide45

This table is for illustrative purposes to demonstrate the concept of SAR and does not represent real experimental data.

A key goal is to improve selectivity for RORγt over other nuclear receptors, particularly other ROR isoforms (RORα and RORβ), to minimize the risk of unwanted side effects. Furthermore, optimizing properties such as solubility, oral bioavailability, and half-life is crucial for developing a drug that can be effectively administered to patients. Despite extensive research, no small molecule RORγt modulator has yet advanced to Phase 3 clinical trials, underscoring the need for continued optimization. nih.gov

Exploration of Novel Disease Indications for RORγt Inverse Agonism

The primary therapeutic rationale for RORγt inverse agonists is the inhibition of T helper 17 (Th17) cells, which are key drivers of many autoimmune diseases. researchgate.netacs.org The production of pro-inflammatory cytokines like Interleukin-17 (IL-17) by Th17 cells is a central pathogenic mechanism in conditions such as psoriasis, multiple sclerosis, and rheumatoid arthritis. nih.govresearchgate.net

However, the role of RORγt and Th17 cells extends beyond these classical autoimmune disorders, suggesting a broader therapeutic potential for inverse agonists like this compound. Future research should explore these novel disease indications.

Inflammatory Bowel Disease (IBD): Th17 cells and IL-17 are implicated in the chronic intestinal inflammation characteristic of Crohn's disease and ulcerative colitis. nih.govmdpi.com RORγt inhibition represents a direct approach to suppress this inflammatory pathway in the gut.

Oncology: The role of RORγt in cancer is complex and context-dependent. In some cancers, RORγt expression is associated with tumor progression, and its inhibition could be beneficial. Conversely, Th17 cells can sometimes contribute to anti-tumor immunity. Therefore, careful investigation is needed to identify specific cancer types where RORγt inverse agonism may be a viable therapeutic strategy. nih.govbohrium.com

Other Inflammatory Conditions: The involvement of Th17-mediated inflammation is being recognized in a growing number of diseases, including certain allergic conditions and fibrotic diseases. researchgate.net Preclinical studies in relevant disease models are necessary to validate the therapeutic potential of RORγt inverse agonists in these areas.

Integration of Omics Data for Deeper Understanding of RORγt Pathway Modulation

To fully comprehend the biological impact of RORγt modulation by compounds such as this compound, an integrated, systems-level approach is necessary. The use of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular changes induced by RORγt inhibition.

Transcriptomics (RNA-seq): This technique can be used to analyze the global changes in gene expression in immune cells following treatment with an RORγt inverse agonist. This would not only confirm the downregulation of the Th17 signature genes (e.g., IL17A, IL17F, IL23R) but could also uncover novel RORγt target genes and affected pathways.

Proteomics: By analyzing changes in the entire protein landscape of a cell, proteomics can reveal the downstream consequences of RORγt inhibition on protein expression, post-translational modifications, and signaling networks.

Metabolomics: Th17 cell differentiation and function are closely linked to cellular metabolism. Metabolomic profiling can elucidate how RORγt inverse agonists alter the metabolic pathways of immune cells, potentially contributing to their anti-inflammatory effects.

Integrating these large-scale datasets can help to build comprehensive models of the RORγt signaling network. This deeper understanding can aid in the identification of predictive biomarkers to identify patients most likely to respond to therapy and pharmacodynamic biomarkers to monitor the biological effects of the drug in clinical trials.

Q & A

Q. What are the established synthetic routes for N-(1-isobutyrylpiperidin-4-yl)acetamide, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves amidation of piperidine derivatives. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via nucleophilic substitution of 1-methyl-4-piperidone with isopropylamine, followed by reaction with phenoxyacetic acid . Key parameters include:
  • Temperature : Optimal reaction temperatures (e.g., 80–100°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified by NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm piperidine ring substitution and acetamide linkage.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z).
  • X-ray Diffraction : For crystalline derivatives, as seen in studies of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide analogs .

Q. What preliminary pharmacological screening models are suitable for studying this compound?

  • Methodological Answer : Initial screens include:
  • Enzyme Assays : GABA-A receptor binding studies (IC50_{50} determination) using radioligand displacement, analogous to IPPA’s selectivity for GABA-A .
  • Cell Viability Assays : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity, following protocols for phenoxy acetamide derivatives .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the interaction of this compound with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with structural homology to GABA-A or kinases (e.g., EGFR) based on piperidine-acetamide pharmacophores .
  • Docking Workflow :

Prepare ligand and receptor files (PDB format).

Use AutoDock Vina or Schrödinger Suite for binding affinity prediction.

Validate with MD simulations (e.g., GROMACS) to assess stability over 100 ns .

  • Case Study : N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide showed strong docking scores (−9.2 kcal/mol) against EGFR, correlating with experimental IC50_{50} values .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Metabolic Stability : Use liver microsomes to compare metabolic half-life (e.g., t1/2_{1/2} >60 min indicates suitability for in vivo studies).
  • Species Differences : Cross-validate in human vs. rodent cell lines, as seen in studies of N-(4-methoxyphenyl)acetamide derivatives .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS applications?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (<3) while maintaining blood-brain barrier permeability .
  • Prodrug Design : Esterification of the acetamide group to enhance oral bioavailability, as demonstrated for tetrahydrocarbazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.